3-Amino-3-methyl-1-butanol Hydrochloride
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Overview
Description
3-Amino-3-methyl-1-butanol Hydrochloride is a chemical compound with the molecular formula C5H14ClNO. It is an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group on a branched carbon chain. This compound is often used in various chemical syntheses and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-3-methyl-1-butanol Hydrochloride can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino alcohol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methyl-1-butanol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
3-Amino-3-methyl-1-butanol Hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-methyl-1-butanol Hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-butanol:
2-Methyl-1-butanol: Another isomer with a different arrangement of the carbon chain.
3-Amino-1-butanol: Similar structure but with a different position of the amino group.
Uniqueness
3-Amino-3-methyl-1-butanol Hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on a branched carbon chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-amino-3-methylbutan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(2,6)3-4-7;/h7H,3-4,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUJKYWZGSGJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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